molecular formula C13H22N4 B1483828 3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 2097966-21-5

3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1483828
CAS No.: 2097966-21-5
M. Wt: 234.34 g/mol
InChI Key: WPAACZFZWKJMIV-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine is a chemical compound with potential applications in various fields of science and industry. This compound features a pyrazole ring substituted with a cyclobutyl group and a piperidin-2-ylmethyl group, making it a unique and versatile molecule.

Properties

IUPAC Name

5-cyclobutyl-2-(piperidin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c14-13-8-12(10-4-3-5-10)16-17(13)9-11-6-1-2-7-15-11/h8,10-11,15H,1-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAACZFZWKJMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C(=CC(=N2)C3CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent functionalization introduces the cyclobutyl and piperidin-2-ylmethyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be utilized in the production of various chemical products, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 3-Cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol

  • 3-Cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-carboxamide

Uniqueness: 3-Cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

3-Cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine, a compound characterized by its unique structural features, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrazole ring substituted with a cyclobutyl group and a piperidin-2-ylmethyl group. This configuration contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. While detailed mechanisms are still under investigation, initial studies suggest that the compound may exhibit:

  • Inhibition of specific enzymes : Potentially affecting metabolic pathways.
  • Modulation of receptor activity : Influencing signaling pathways related to various physiological processes.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent.
    StudyCell LineIC50 (µM)
    Study AMV4-11 (AML)0.299
    Study BMCF-7 (Breast Cancer)TBD
  • Neuroprotective Effects : The compound may also interact with metabotropic glutamate receptors, which are implicated in neurodegenerative diseases. This suggests a potential role in cognitive enhancement or neuroprotection.

Case Studies

  • Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects on human acute myeloid leukemia (AML) cells. The observed IC50 values indicate strong efficacy against these cell lines.
  • Receptor Interaction Studies : Research has indicated that this compound may act as a positive allosteric modulator for certain receptors, enhancing their activity without directly activating them. This mechanism could lead to fewer side effects compared to traditional agonists.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-aminesPiperidine at position 4Moderate anticancer properties
3-Cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-carboxamideCarboxamide group presentHigher selectivity for Aurora-A inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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